molecular formula C12H17BrN4O2 B5579171 8-bromo-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

8-bromo-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5579171
M. Wt: 329.19 g/mol
InChI Key: GCZUXBDBZLRLTK-UHFFFAOYSA-N
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Description

8-bromo-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, also known as BRD, is a chemical compound that has been of great interest to scientists due to its potential pharmacological properties. This compound belongs to the class of purine derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

Reaction Mechanisms and Chemical Synthesis

A study by Khaliullin and Shabalina (2020) explores the unusual reaction of a closely related 8-bromo-substituted purine derivative with trisamine in dimethylformamide (DMF), resulting in unexpected products. This highlights the compound's potential in synthetic organic chemistry, particularly in nucleophilic substitution reactions where bromine acts as a leaving group. The formation of these unusual products provides insights into reaction mechanisms and could inform the synthesis of novel compounds (Khaliullin & Shabalina, 2020).

Antiviral and Antimicrobial Activity

Research into 8-bromo-6-dimethylamino-2-trifluoromethyl-9H-purine derivatives by Kelley, Linn, and Tisdale (1990) showcases the antiviral properties of these compounds, particularly against influenza A virus. Although no in vivo activity was observed, the in vitro comparisons to ribavirin suggest potential for further exploration in antiviral drug development (Kelley, Linn, & Tisdale, 1990).

Crystal Structure Analysis

The study of crystal structures of purine nucleosides, such as 8-bromoguanosine, by Bugg and Thewalt (1969), provides essential data on how halogen substituents like bromine can influence solid-state base stacking patterns. This information is crucial for understanding molecular interactions in pharmaceuticals and materials science (Bugg & Thewalt, 1969).

Biological Properties and Potential Applications

Romanenko et al. (2016) synthesized a derivative of 8-bromo-7-(2-hydroxy-2phenylethyl)-3-methylxanthine and studied its physicochemical and biological properties, demonstrating antimicrobial and antifungal activities. This suggests that such purine derivatives could serve as bases for developing new antimicrobial and antiviral agents, highlighting the broader implications of these compounds in medicinal chemistry and pharmacology (Romanenko et al., 2016).

properties

IUPAC Name

8-bromo-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-7(2)5-6-17-8-9(14-11(17)13)15(3)12(19)16(4)10(8)18/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZUXBDBZLRLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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